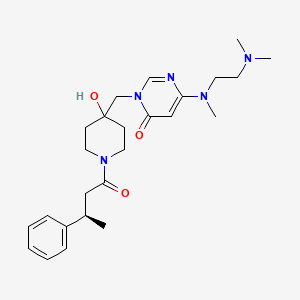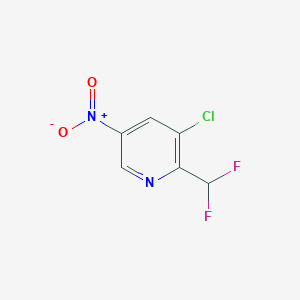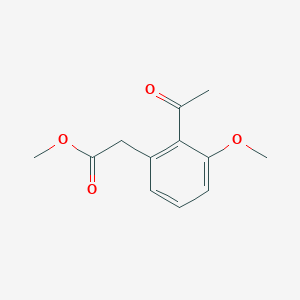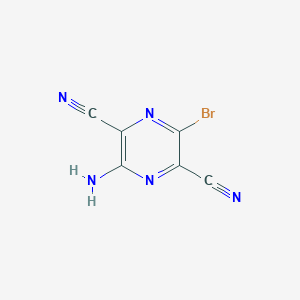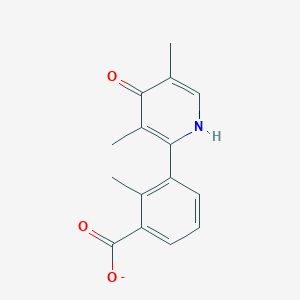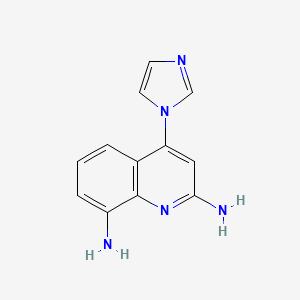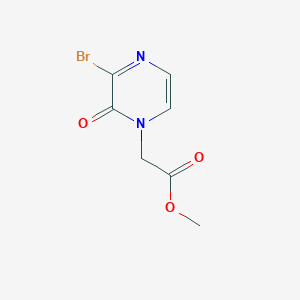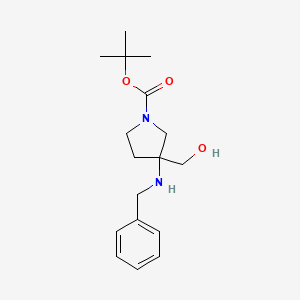
4-Methoxycyclohexane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxycyclohexanethiol is an organic compound characterized by a cyclohexane ring substituted with a methoxy group and a thiol group
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxycyclohexanethiol can be achieved through several synthetic routes. One common method involves the thiolation of 4-methoxycyclohexanol using hydrogen sulfide in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and the presence of a suitable catalyst to facilitate the conversion.
Industrial Production Methods: Industrial production of 4-Methoxycyclohexanethiol often involves the hydrogenation of 4-methoxycyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method ensures high yield and purity of the final product, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 4-Methoxycyclohexanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexanethiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and strong acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexanethiol derivatives.
Substitution: Various substituted cyclohexanethiol compounds.
科学研究应用
4-Methoxycyclohexanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 4-Methoxycyclohexanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.
相似化合物的比较
Cyclohexanethiol: Similar in structure but lacks the methoxy group.
4-Methylcyclohexanethiol: Contains a methyl group instead of a methoxy group.
4-Methoxycyclohexanone: Similar structure but with a ketone group instead of a thiol group.
Uniqueness: 4-Methoxycyclohexanethiol is unique due to the presence of both a methoxy group and a thiol group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
分子式 |
C7H14OS |
|---|---|
分子量 |
146.25 g/mol |
IUPAC 名称 |
4-methoxycyclohexane-1-thiol |
InChI |
InChI=1S/C7H14OS/c1-8-6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3 |
InChI 键 |
XLFIPLDFHZXZMI-UHFFFAOYSA-N |
规范 SMILES |
COC1CCC(CC1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



